[Leu5]-Enkephalin, amide acetate [Leu5]-Enkephalin, amide acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20672621
InChI: InChI=1S/C28H38N6O6.C2H4O2/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1
SMILES:
Molecular Formula: C30H42N6O8
Molecular Weight: 614.7 g/mol

[Leu5]-Enkephalin, amide acetate

CAS No.:

Cat. No.: VC20672621

Molecular Formula: C30H42N6O8

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

[Leu5]-Enkephalin, amide acetate -

Specification

Molecular Formula C30H42N6O8
Molecular Weight 614.7 g/mol
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C28H38N6O6.C2H4O2/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40);1H3,(H,3,4)/t21-,22-,23-;/m0./s1
Standard InChI Key APDVYVLFBHBXLM-RGRVRPFLSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Introduction

Chemical and Structural Characteristics

Molecular Composition

[Leu5]-Enkephalin, amide acetate is a pentapeptide with the sequence H-Tyr-Gly-Gly-Phe-Leu-NH₂·CH₃COOH . The amide group at the C-terminus and acetate counterion differentiate it from the native [Leu5]-enkephalin (free base). The molecular formula varies depending on the form:

PropertyFree BaseAcetate Salt
Molecular FormulaC₂₈H₃₇N₅O₇ C₃₀H₄₂N₆O₈
Molecular Weight555.62 g/mol 614.69 g/mol
CAS Number58822-25-6 60117-24-0

The acetate salt’s increased molecular weight arises from the addition of an acetic acid molecule, which improves solubility in aqueous solutions (≥54.6 mg/mL in water) .

Structural Modifications

The peptide backbone consists of tyrosine (Tyr), glycine (Gly), glycine (Gly), phenylalanine (Phe), and leucine (Leu), with an amide group replacing the native carboxyl group at the C-terminal leucine. This modification reduces enzymatic degradation, enhancing the compound’s half-life in biological systems . The acetate salt further stabilizes the peptide for long-term storage at -20°C .

Pharmacological Profile

Receptor Binding and Selectivity

[Leu5]-Enkephalin, amide acetate exhibits high affinity for δ-opioid receptors (Ki = 4.0 nM) and moderate affinity for μ-opioid receptors (Ki = 3.4 nM) . This selectivity is critical for dissecting δ-receptor-mediated effects, such as emotional regulation and non-addictive analgesia, from μ-receptor-associated risks like respiratory depression and dependence .

Receptor SubtypeKi (nM)Primary Effects
δ-Opioid4.0Analgesia, mood modulation
μ-Opioid3.4Limited activation

Research Applications

Pain Mechanism Studies

The compound’s δ-receptor selectivity makes it a cornerstone in research exploring non-addictive analgesics. For example, in vitro electrophysiological studies demonstrate its ability to reversibly inhibit neuronal activity in a concentration-dependent manner, highlighting its potential for managing chronic pain without central nervous system depression .

Receptor Signaling Pathways

[Leu5]-Enkephalin, amide acetate activates δ-opioid receptor-coupled Gᵢ/o proteins, inhibiting adenylate cyclase and reducing cAMP production. This mechanism modulates potassium and calcium channel activity, leading to neuronal hyperpolarization and attenuated pain signal transmission .

SolventSolubility
Water≥54.6 mg/mL
Ethanol≥54.8 mg/mL
DMSO≥55.6 mg/mL

Comparative Analysis with Related Compounds

[Leu5]-Enkephalin vs. [Met5]-Enkephalin

Unlike [Met5]-enkephalin, which exhibits dual δ/μ-receptor agonism, [Leu5]-enkephalin derivatives show a stronger preference for δ-receptors. This divergence is attributed to the leucine residue’s hydrophobic interactions with receptor subpockets .

Synthetic vs. Endogenous Enkephalins

The amide modification in [Leu5]-Enkephalin, amide acetate confers resistance to aminopeptidase degradation, prolonging its activity compared to endogenous enkephalins .

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